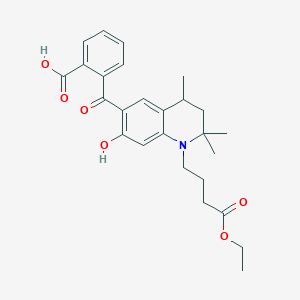
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of a quinoline derivative with 4-ethoxy-4-oxobutyl bromide, followed by hydrolysis and subsequent coupling with benzoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while reduction of the carbonyl groups can produce quinoline alcohols .
Scientific Research Applications
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester
- 2-[(4-Ethoxy-4-oxobutyl)(methoxycarbonyl)amino]benzenesulfonic acid
Uniqueness
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid is unique due to its specific structural features, including the quinoline core and the combination of functional groups. This uniqueness contributes to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[1-(4-ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbonyl]benzoic acid |
InChI |
InChI=1S/C26H31NO6/c1-5-33-23(29)11-8-12-27-21-14-22(28)20(13-19(21)16(2)15-26(27,3)4)24(30)17-9-6-7-10-18(17)25(31)32/h6-7,9-10,13-14,16,28H,5,8,11-12,15H2,1-4H3,(H,31,32) |
InChI Key |
XHXMGYSBDWIMSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C2=CC(=C(C=C2C(CC1(C)C)C)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















